1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)-
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Overview
Description
1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- is an antitubercular agent that inhibits the transfer of mycolic acids into the cell wall of the tubercle bacillus. It may also inhibit the synthesis of spermidine in mycobacteria. The action is usually bactericidal, and the drug can penetrate human cell membranes to exert its lethal effect .
Chemical Reactions Analysis
1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- has a wide range of scientific research applications. It is primarily used in the field of medicine as an antitubercular agent. It inhibits the transfer of mycolic acids into the cell wall of the tubercle bacillus, making it effective against tuberculosis. Additionally, it may inhibit the synthesis of spermidine in mycobacteria, which further enhances its bactericidal action .
Mechanism of Action
The mechanism of action of 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- involves the inhibition of the transfer of mycolic acids into the cell wall of the tubercle bacillus. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- may inhibit the synthesis of spermidine in mycobacteria, which is essential for bacterial growth and survival .
Comparison with Similar Compounds
1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- is unique in its ability to inhibit the transfer of mycolic acids into the cell wall of the tubercle bacillus. Similar compounds include other antitubercular agents that target different aspects of bacterial cell wall synthesis or function. These compounds include isoniazid, rifampicin, and ethambutol. 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)-’s dual action of inhibiting mycolic acid transfer and spermidine synthesis sets it apart from these other agents .
Properties
IUPAC Name |
(2R)-2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-YHMJZVADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCNC(CC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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